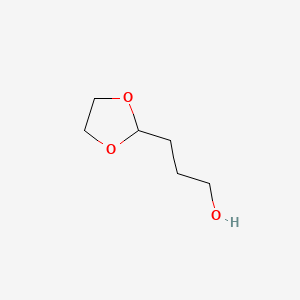
1,3-二氧戊环-2-丙醇
描述
1,3-Dioxolane-2-propanol is a dioxolane that is 1,3-dioxolane substituted by an isopropyl group at position 2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
The synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol has been studied . The traditional manufacturing process of 1,3-dioxolane requires high investment and energy consumption. A reactive distillation with pressure-swing distillation process is proposed as an attractive candidate based on the process simulation results .Molecular Structure Analysis
The molecular formula of 1,3-Dioxolane-2-propanol is C6H12O3 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The oxidation of 1,3-dioxolane has been studied . Solvents constitute around 80% of the total volume of chemicals used in fine-chemical processes and contribute significantly to their environmental impact and hazard profile .Physical And Chemical Properties Analysis
The molecular weight of 1,3-Dioxolane-2-propanol is 132.16 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学研究应用
表面张力和密度分析
Calvo 等人(2004 年)的研究探讨了含有 1,3-二氧戊环和各种烷醇的混合物的表面张力和过量摩尔体积。这项研究在 298.15 K 和常压下进行,深入了解了这些混合物中的分子间相互作用,特别是突出了 1,3-二氧戊环在二元混合物中的行为。这些研究结果在扩展的 Langmuir 模型下进行分析,有助于理解这些系统中的分子相互作用 (Calvo、Pintos、Amigo 和 Bravo,2004 年)。
对映体纯度测定
Geerlof 等人(1993 年)提出了测定甘油缩醛和溶缩醛(包括同系物 1,3-二氧戊环醇)的对映体纯度的方法。这些方法涉及使用特定试剂衍生化和使用色谱分离,为分析生物样品中的这些化合物提供了有价值的工具 (Geerlof、Tol、Jongejan 和 Duine,1993 年)。
汽液平衡研究
Reyes 等人(2004 年)的一项研究调查了含有 1,3-二氧戊环、2-甲基-1-丙醇和 2-甲基-2-丙醇的混合物的等压汽液平衡。这项研究为这些混合物的热力学建模和理解其相行为提供了有价值的数据 (Reyes、Lafuente、Miñones、Kragl 和 Royo,2004 年)。
三元混合物中的分子相互作用
Roy 和 Sinha(2006 年)的工作重点是含有 1,3-二氧戊环、水和单烷醇的三元混合物的密度、粘度和等熵压缩率。这项研究深入了解了这些复杂混合物中的分子堆积和相互作用 (Roy 和 Sinha,2006 年)。
作用机制
Target of Action
1,3-Dioxolane-2-propanol, also known as 2-Propyl-1,3-dioxolane , is primarily used in the formation of solid polymer electrolytes and as a solvent in various chemical reactions . Its primary targets are the carbonyl compounds with which it interacts to form 1,3-dioxolanes .
Mode of Action
The compound interacts with its targets through a process known as condensation. In the presence of ethanol, 1,3-dioxolane-2-propanol condenses with carbonyl compounds to form 1,3-dioxolanes . This reaction is facilitated by the formation of adducts with carbonyl compounds (hemiacetals), which act as active intermediates of the condensation .
Biochemical Pathways
The biochemical pathways affected by 1,3-dioxolane-2-propanol involve the synthesis of 1,3-dioxolanes. These compounds are widely used in the construction of solid polymer electrolytes due to their high room-temperature ionic conductivity and good compatibility with lithium metal . The formation of 1,3-dioxolanes also plays a crucial role in the synthesis of biodegradable polymers .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1,3-dioxolane-2-propanol are not readily available, it’s important to note that the compound’s bioavailability would be influenced by factors such as its molecular weight (116.1583 g/mol) and its physical and chemical properties.
Result of Action
The result of 1,3-dioxolane-2-propanol’s action is the formation of 1,3-dioxolanes. These compounds have various applications, including the construction of solid polymer electrolytes for long-life lithium metal batteries , and the extraction of biopolymers like polyhydroxybutyrate (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHB-co-HV) from certain bacterial strains .
Action Environment
The action of 1,3-dioxolane-2-propanol can be influenced by various environmental factors. For instance, the compound is stable under neutral or basic conditions, and even survives mildly acidic conditions .
安全和危害
未来方向
The synthesis of chiral and racemic 1,3-dioxolanes with aryl, mono substituted aryl, and long alkyl chain groups (C11-C13) has been reported . These new 1,3-dioxolanes with different substituents that have ether or ester groups at 3 and 4 positions displayed significant bacterial and fungicidal activities against certain bacteria .
属性
IUPAC Name |
3-(1,3-dioxolan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTATNSTZBXLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005853 | |
| Record name | 3-(1,3-Dioxolan-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane-2-propanol | |
CAS RN |
85391-14-6 | |
| Record name | 1,3-Dioxolane-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,3-Dioxolan-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dioxolane-2-propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIOXOLANE-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LH9DR522U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



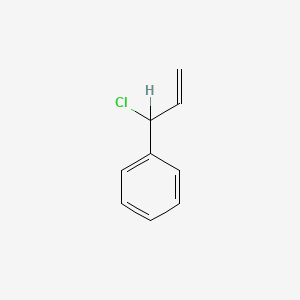
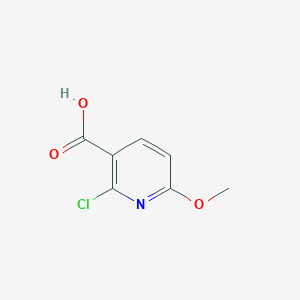
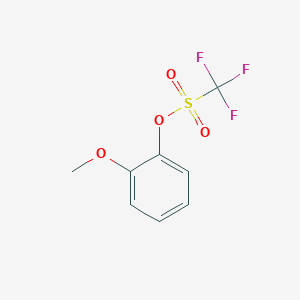
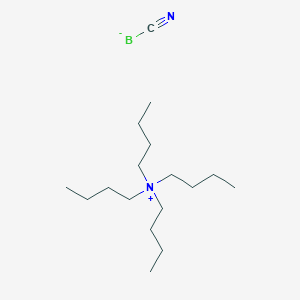
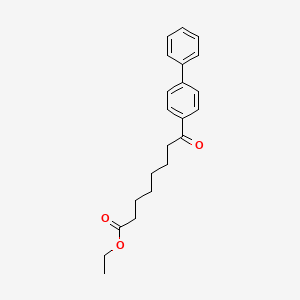
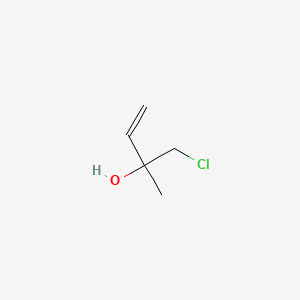

![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)
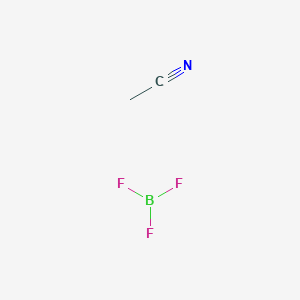
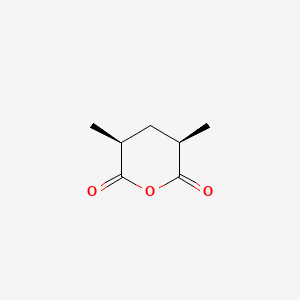
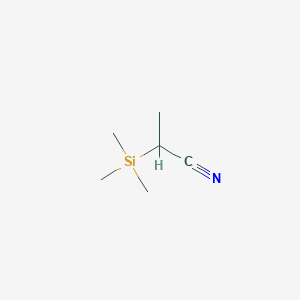
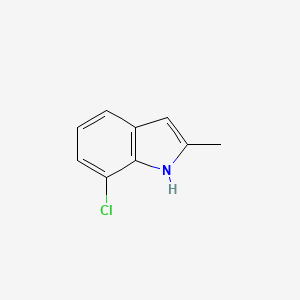
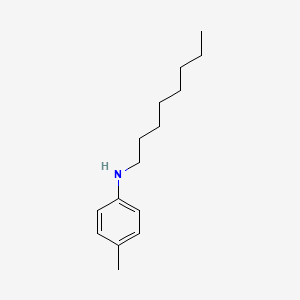
![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)